molecular formula C23H18ClN3O4S B2428137 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 894554-46-2

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2428137
CAS RN: 894554-46-2
M. Wt: 467.92
InChI Key: LLTGASUODOGGMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of maleimides of isatins with various cyclic 1,3-dicarbonyl compounds such as 1,3-cyclohexanedione, dimedone, 4-hydroxychromenone, and benzoylacetonitrile . This reaction proceeds with nucleophilic substitution of an allylammonium ylide and oxa-Michael addition of an enolate .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of maleimides of isatins with various cyclic 1,3-dicarbonyl compounds affords functionalized dispiro[indoline-3,3’-furan-2’,3’'-pyrrolidines] in satisfactory yields and with high diastereoselectivity .

Scientific Research Applications

Antibacterial and Antifungal Agents

The synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives has shown promising results as potent antibacterial agents. These compounds were tested for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antibacterial activity against the tested microorganisms (Borad et al., 2015).

Similarly, derivatives of thiazolidine-2,4-dione, including those with a benzothiazole moiety, have been evaluated for their antimicrobial properties against a range of bacterial and fungal strains. Some compounds exhibited significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Kumar et al., 2012).

Anticancer Activity

Research has also delved into the anticancer properties of thiazolidinone derivatives. For example, 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives have been synthesized and evaluated for their cytotoxicity against human leukemia cells. These compounds showed moderate to strong antiproliferative activity, indicating their potential in cancer therapy (Chandrappa et al., 2009).

Another study focused on thioxothiazolidin-4-one derivatives and their in vivo anticancer and antiangiogenic effects against mouse tumor models. These compounds significantly reduced tumor volume and cell number, suggesting their efficacy as anticancer agents with potential to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Anti-inflammatory Properties

The thiazolidine-2,4-dione structure has also been explored for its anti-inflammatory properties. Certain derivatives have been synthesized and evaluated for their inhibitory effects on nitric oxide production, iNOS activity, and prostaglandin E2 generation, demonstrating significant anti-inflammatory activity comparable to commercial drugs like indomethacin (Ma et al., 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given its structural complexity, it could be of interest in various fields such as medicinal chemistry, materials science, and more .

properties

IUPAC Name

2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c24-15-7-9-16(10-8-15)27-21(29)14-32-23(27)18-5-1-2-6-19(18)26(22(23)30)13-20(28)25-12-17-4-3-11-31-17/h1-11H,12-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTGASUODOGGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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